1-(4-Amino-3-cyanophenyl)ethyl 1H-pyrazole-5-carboxylate
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Overview
Description
1-(4-Amino-3-cyanophenyl)ethyl 1H-pyrazole-5-carboxylate is a compound that belongs to the pyrazole family, characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms. Pyrazoles are known for their versatility and have been extensively studied for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic properties .
Preparation Methods
The synthesis of 1-(4-Amino-3-cyanophenyl)ethyl 1H-pyrazole-5-carboxylate typically involves the condensation of 1,3-diketones with arylhydrazines. One common method includes the use of transition-metal catalysts and photoredox reactions. For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes can provide pyrazoles under mild conditions with broad substrate scope and excellent functional group tolerance . Industrial production methods often employ one-pot multicomponent processes, which are efficient and cost-effective .
Chemical Reactions Analysis
1-(4-Amino-3-cyanophenyl)ethyl 1H-pyrazole-5-carboxylate undergoes various types of chemical reactions, including:
Oxidation: Using reagents like bromine or oxygen in DMSO to form pyrazoles.
Reduction: Typically involves hydrogenation reactions.
Substitution: Common reagents include aryl halides and bases like KOtBu or Cs2CO3.
Major products formed from these reactions include 3,5-disubstituted or 3,4,5-trisubstituted pyrazoles .
Scientific Research Applications
1-(4-Amino-3-cyanophenyl)ethyl 1H-pyrazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a scaffold for the synthesis of more complex heterocyclic systems.
Biology: Explored for its antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of agrochemicals and coordination compounds.
Mechanism of Action
The mechanism of action of 1-(4-Amino-3-cyanophenyl)ethyl 1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are mediated through the inhibition of cyclooxygenase enzymes, while its anticancer properties are attributed to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds to 1-(4-Amino-3-cyanophenyl)ethyl 1H-pyrazole-5-carboxylate include:
3-Methyl-1-phenyl-1H-pyrazol-5-ol: Known for its antimicrobial properties.
Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate: Used in the synthesis of various heterocyclic compounds.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C13H12N4O2 |
---|---|
Molecular Weight |
256.26 g/mol |
IUPAC Name |
1-(4-amino-3-cyanophenyl)ethyl 1H-pyrazole-5-carboxylate |
InChI |
InChI=1S/C13H12N4O2/c1-8(19-13(18)12-4-5-16-17-12)9-2-3-11(15)10(6-9)7-14/h2-6,8H,15H2,1H3,(H,16,17) |
InChI Key |
QNQLWQNAVQFGRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C=C1)N)C#N)OC(=O)C2=CC=NN2 |
Origin of Product |
United States |
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